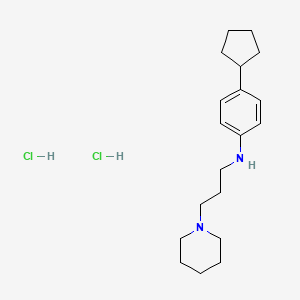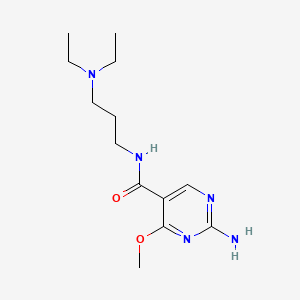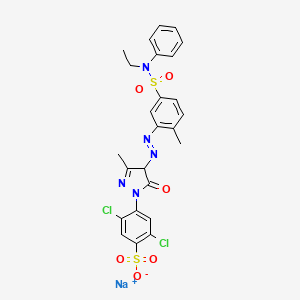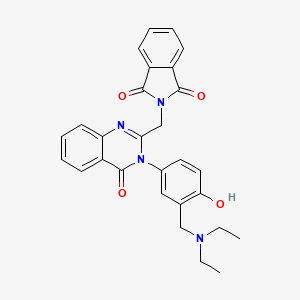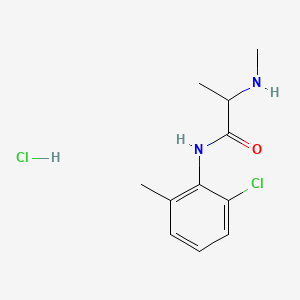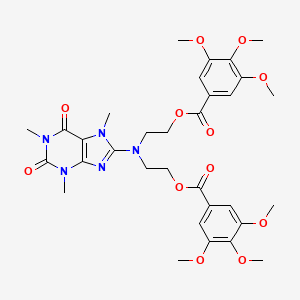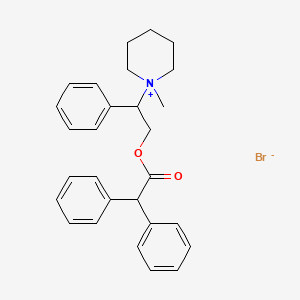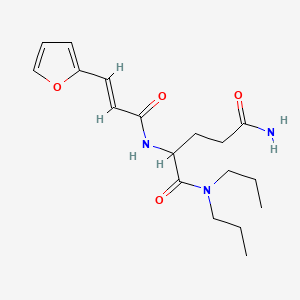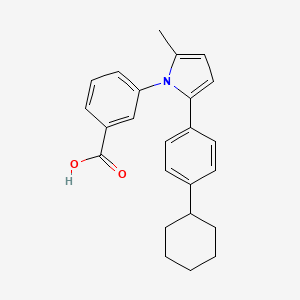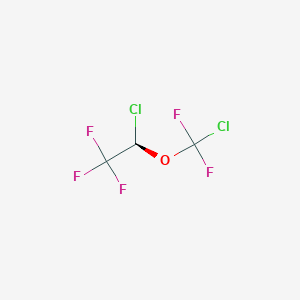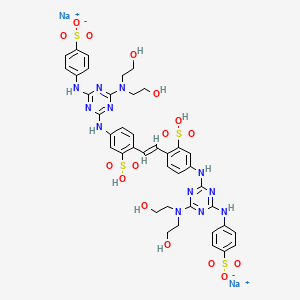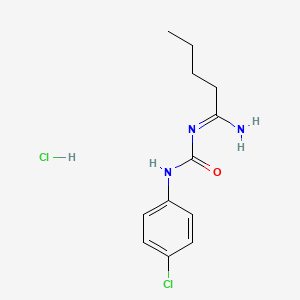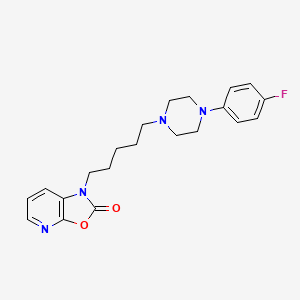
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- typically involves multi-step organic reactions One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to form the oxazole ringThe reaction conditions generally involve the use of solvents like ethanol or chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).
Catalysts: Potassium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
相似化合物的比较
Similar Compounds
Oxazolo[4,5-b]pyridine, 2-(2-chloro-6-fluorophenyl)-: Similar in structure but with different substituents, leading to varied biological activities.
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and are also investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is unique due to its specific combination of the oxazole and piperazine rings, along with the fluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
属性
CAS 编号 |
162254-25-3 |
|---|---|
分子式 |
C21H25FN4O2 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
1-[5-[4-(4-fluorophenyl)piperazin-1-yl]pentyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C21H25FN4O2/c22-17-6-8-18(9-7-17)25-15-13-24(14-16-25)11-2-1-3-12-26-19-5-4-10-23-20(19)28-21(26)27/h4-10H,1-3,11-16H2 |
InChI 键 |
KIQKZVZZDVFWOL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


